![molecular formula C16H14F3N5O2 B2895226 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide CAS No. 2034557-14-5](/img/structure/B2895226.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine moiety, which is a fused ring system containing two nitrogen atoms in the triazole ring and two more in the pyrimidine ring . It also has a trifluoromethoxy group attached to a benzamide moiety, which could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused triazolopyrimidine ring system, the benzamide moiety, and the trifluoromethoxy group . These groups could potentially engage in various types of interactions, including hydrogen bonding and π-π stacking, which could influence the compound’s properties and reactivity.Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating amide group . The triazolopyrimidine moiety could potentially participate in various reactions, including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of triazolopyrimidine derivatives, which may include the specific compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide”:
Anti-Alzheimer’s Activity
Triazolopyrimidine derivatives have been shown to possess anti-Alzheimer’s properties. They may be involved in the inhibition of enzymes or aggregation processes associated with Alzheimer’s disease .
Anti-Diabetes Activity
These compounds also exhibit anti-diabetic activity, potentially through mechanisms that affect insulin secretion or sensitivity .
Anti-Cancer Activity
Research indicates that triazolopyrimidine derivatives can have anti-cancer effects, possibly by interfering with cell proliferation or inducing apoptosis in cancer cells .
Anti-Microbial Activity
Triazolopyrimidine derivatives have been found to have anti-microbial properties, which could make them useful in the treatment of various bacterial infections .
Anti-Tuberculosis Activity
These compounds may also play a role in combating tuberculosis, likely through the inhibition of mycobacterial growth or survival .
Anti-Viral Activity
The anti-viral potential of triazolopyrimidine derivatives has been explored, suggesting they could be effective against certain viral infections .
Anti-Malarial Activity
Triazolopyrimidine derivatives have shown promise as anti-malarial agents, which could be due to their ability to inhibit parasite growth or replication .
Anti-Inflammatory Activity
These compounds may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c17-16(18,19)26-13-5-3-12(4-6-13)14(25)20-7-1-2-11-8-21-15-22-10-23-24(15)9-11/h3-6,8-10H,1-2,7H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMTWRPUEGVHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC2=CN3C(=NC=N3)N=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B2895144.png)
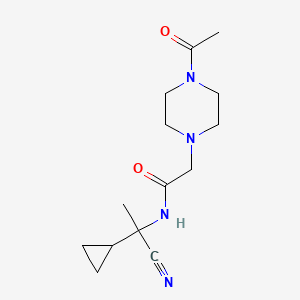
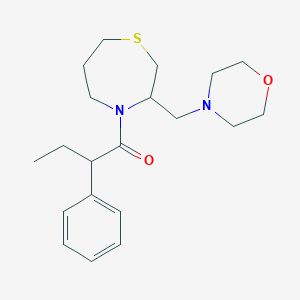
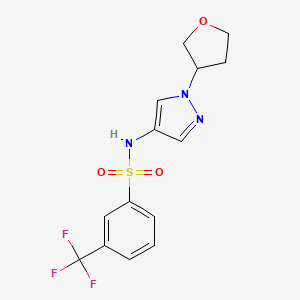
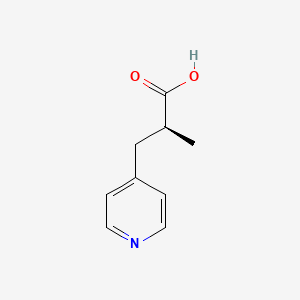
![2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2895154.png)


![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2895158.png)
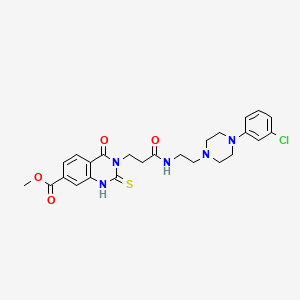

![4-Chlorobenzyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone](/img/structure/B2895163.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2895164.png)
